

# R-82150: A Technical Guide to its Chemical Structure, Properties, and Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **R-82150**, a member of the tetrahydroimidazo[4,5,1-jk]-[1]-benzodiazepin-2(1H)-thione (TIBO) family of molecules. **R-82150** is a potent and highly specific non-competitive inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase, a critical enzyme in the viral replication cycle. This document details its chemical structure, physicochemical properties, synthesis, and mechanism of action, supported by experimental protocols and pathway visualizations.

### **Chemical Structure and Properties**

**R-82150** is a chiral molecule with a complex heterocyclic structure. Its systematic IUPAC name is (S)-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione[2].

Table 1: Chemical and Physical Properties of **R-82150** 



| Property         | Value                                                                                                                       | Reference |
|------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name       | (S)-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-<br>2,7,9a-triazabenzo[cd]azulene-<br>1(2H)-thione                | [2]       |
| Chemical Formula | C16H21N3S                                                                                                                   | [2]       |
| Molecular Weight | 287.42 g/mol                                                                                                                | [2]       |
| Exact Mass       | 287.1456 u                                                                                                                  | [2]       |
| SMILES           | C/C(C)=C\CN1INVALID-<br>LINKCn2c3c(cccc3C1)<br>[nH]c2=S                                                                     | [2]       |
| Melting Point    | Not explicitly reported in publicly available literature.                                                                   |           |
| Solubility       | Not explicitly reported in publicly available literature. Expected to be soluble in organic solvents like DMSO and ethanol. |           |

# Experimental Protocols Synthesis of R-82150

A concise four-step synthesis for TIBO **R-82150** has been reported. The following is a summary of the methodology:

Objective: To synthesize (+)-(S)-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo[4,5,1-jk][1]benzodiazepin-2(1H)-thione (R-82150).

#### Materials:

- 2-Chloro-3-nitrobenzoic acid
- · L-alaninamide hydrochloride



- · Oxalyl chloride
- Borane-dimethyl sulfide complex (BH<sub>3</sub>·SMe<sub>2</sub>)
- 3-Methyl-2-butenyl bromide (prenyl bromide)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Palladium on carbon (5% Pd/C)
- Carbon disulfide (CS<sub>2</sub>)
- Toluene, Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethanol (EtOH)
- Standard laboratory glassware and purification equipment (chromatography)

#### Procedure:

- Amide Formation: 2-Chloro-3-nitrobenzoic acid is first converted to its acid chloride using oxalyl chloride in toluene. This is followed by reaction with L-alaninamide hydrochloride in a biphasic toluene/water system with potassium carbonate as the base to yield the corresponding amide.
- Reduction: The nitro group and the amide carbonyl are simultaneously reduced using an
  excess of borane-dimethyl sulfide complex in refluxing tetrahydrofuran. This step forms the
  diamine precursor.
- N-Alkylation: The resulting diamine is then alkylated with 3-methyl-2-butenyl bromide in dimethylformamide with potassium carbonate as the base at an elevated temperature to introduce the prenyl group.
- Cyclization and Thionation: The final step involves a catalytic hydrogenation using 5% palladium on carbon in ethanol to presumably facilitate the final cyclization, followed by reaction with carbon disulfide to form the thiourea moiety and complete the synthesis of R-82150.

Purification: The final product is purified by standard chromatographic techniques.



## Determination of Physical Properties (General Protocols)

As specific experimental values for the melting point and solubility of **R-82150** are not readily available, the following general protocols are provided.

Melting Point Determination (Capillary Method):

- A small, finely powdered sample of R-82150 is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility Determination (Shake-Flask Method):

- An excess amount of solid R-82150 is added to a known volume of a specific solvent (e.g., water, DMSO, ethanol) in a vial.
- The vial is sealed and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- The suspension is then filtered or centrifuged to remove the undissolved solid.
- The concentration of R-82150 in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

# HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA-based)

Objective: To determine the inhibitory activity of **R-82150** against HIV-1 reverse transcriptase.

Materials:



- Recombinant HIV-1 Reverse Transcriptase (RT)
- R-82150 (dissolved in DMSO)
- Non-radioactive RT assay kit (containing reaction buffer, poly(A) template, oligo(dT) primer, dNTP mix with digoxigenin-dUTP and biotin-dUTP)
- Streptavidin-coated microplates
- Anti-digoxigenin-peroxidase (POD) antibody conjugate
- Peroxidase substrate (e.g., ABTS)
- Stop solution
- Microplate reader

#### Procedure:

- Preparation of Reagents: Prepare serial dilutions of R-82150 in the reaction buffer. The final DMSO concentration should be kept constant and low (e.g., <1%) across all wells. Prepare the reaction mix containing buffer, template/primer, and dNTPs according to the kit manufacturer's instructions. Dilute the HIV-1 RT to an appropriate concentration.</li>
- Assay Setup: Add the diluted R-82150 solutions to the wells of the streptavidin-coated microplate. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.
- Enzyme Reaction: Add the diluted HIV-1 RT to all wells except the "no enzyme" control. Initiate the reaction by adding the reaction mix. Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
- Capture and Detection: After incubation, wash the plate to remove unincorporated nucleotides. Add the anti-digoxigenin-POD antibody conjugate and incubate to allow binding to the incorporated digoxigenin.
- Signal Development: Wash the plate again and add the peroxidase substrate. Allow the color to develop.



- Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing **R-82150** to the "no inhibitor" control. The IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### **Mechanism of Action and Signaling Pathway**

**R-82150** exerts its antiviral activity by specifically targeting the HIV-1 reverse transcriptase (RT). It is a non-competitive inhibitor, meaning it does not bind to the active site of the enzyme or compete with the natural deoxynucleoside triphosphate (dNTP) substrates. Instead, it is believed to bind to an allosteric site on the enzyme, inducing a conformational change that inhibits the catalytic activity of the RT.

Table 2: Kinetic Parameters of R-82150 Inhibition of HIV-1 Reverse Transcriptase

| Parameter                            | Value      | Description                                                                     |
|--------------------------------------|------------|---------------------------------------------------------------------------------|
| K <sub>i</sub> (vs. template-primer) | 280-300 nM | Inhibition constant with respect to the template-primer.                        |
| K <sub>i</sub> (vs. dNTP)            | 100-890 nM | Inhibition constant with respect to the deoxynucleoside triphosphate substrate. |

Data obtained from studies on homopolymeric and heteropolymeric templates.

The following diagram illustrates the HIV-1 replication cycle and the point of inhibition by **R-82150**.





Click to download full resolution via product page

HIV-1 Replication Cycle and **R-82150** Inhibition Point.

The diagram above shows the key stages of the HIV-1 lifecycle within a host CD4+ T-cell. **R-82150** specifically inhibits the reverse transcription step, preventing the conversion of viral RNA into DNA, which is a crucial process for the virus to integrate its genetic material into the host genome and replicate.

### **Experimental Workflow Visualization**

The following diagram outlines the general workflow for an in vitro HIV-1 reverse transcriptase inhibition assay.





Click to download full resolution via product page

Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.



This workflow provides a step-by-step guide for assessing the inhibitory potential of compounds like **R-82150** against HIV-1 reverse transcriptase in a laboratory setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [R-82150: A Technical Guide to its Chemical Structure, Properties, and Antiviral Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678730#r-82150-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com